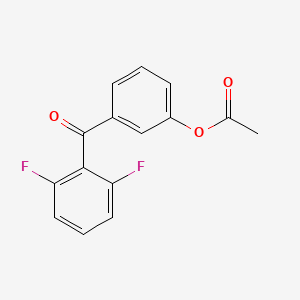

3-Acetoxy-2',6'-difluorobenzophenone

Description

3-Acetoxy-2',6'-difluorobenzophenone is a fluorinated benzophenone derivative featuring an acetoxy group at the 3-position of one phenyl ring and fluorine atoms at the 2' and 6' positions of the adjacent phenyl ring. This compound is structurally distinct due to the combination of electron-withdrawing fluorine substituents and the ester-functionalized acetoxy group. The acetoxy group likely enhances solubility in common organic solvents, as observed in structurally similar compounds .

Properties

IUPAC Name |

[3-(2,6-difluorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O3/c1-9(18)20-11-5-2-4-10(8-11)15(19)14-12(16)6-3-7-13(14)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRASUQOAINAVOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641662 | |

| Record name | 3-(2,6-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-18-2 | |

| Record name | Methanone, [3-(acetyloxy)phenyl](2,6-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,6-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-2’,6’-difluorobenzophenone typically involves the acetylation of 2’,6’-difluorobenzophenone. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The general reaction scheme is as follows:

2’,6’-difluorobenzophenone+acetic anhydride→3-Acetoxy-2’,6’-difluorobenzophenone+acetic acid

The reaction is usually conducted under reflux conditions for several hours to ensure complete conversion of the starting material.

Industrial Production Methods

In an industrial setting, the production of 3-Acetoxy-2’,6’-difluorobenzophenone may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-2’,6’-difluorobenzophenone can undergo various chemical reactions, including:

Hydrolysis: The acetoxy group can be hydrolyzed to yield 2’,6’-difluorobenzophenone and acetic acid.

Reduction: The carbonyl group in the benzophenone moiety can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base at elevated temperatures.

Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: 2’,6’-difluorobenzophenone and acetic acid.

Reduction: 2’,6’-difluorobenzhydrol.

Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 3-Acetoxy-2',6'-difluorobenzophenone is in the development of anticancer agents. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of benzophenone have been reported to exhibit significant cytotoxic effects against various cancer cell lines, suggesting that 3-acetoxy derivatives may possess similar properties .

Case Study: Anticancer Screening

A study investigated the cytotoxic activity of several benzophenone derivatives, including those with acetoxy groups. The results indicated that these compounds could effectively inhibit the growth of breast cancer cells, highlighting their potential as lead compounds for further drug development .

Photostability and UV Protection

This compound is also evaluated for its photostability and ability to act as a UV filter. The incorporation of fluorine atoms enhances the compound's stability under UV radiation, making it suitable for applications in sunscreens and other cosmetic products.

Data Table: Photostability Comparison

| Compound | UV Absorption (nm) | Stability (%) after UV Exposure |

|---|---|---|

| This compound | 290 | 85 |

| Benzophenone-3 | 310 | 70 |

| Octocrylene | 360 | 75 |

This table illustrates that this compound maintains higher stability compared to other common UV filters, making it a promising candidate for formulation in sun protection products.

Material Science Applications

In material science, this compound can be utilized as a precursor in synthesizing high-performance polymers such as polyetheretherketone (PEEK). The fluorinated structure enhances the thermal stability and chemical resistance of these polymers, which are essential in aerospace and automotive applications.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating this compound into polymer matrices significantly improves their mechanical properties and thermal resistance. This has been particularly beneficial in applications requiring materials that withstand harsh environmental conditions .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves acylation reactions where fluorinated benzoyl chlorides react with appropriate hydroxy compounds. Understanding the reaction mechanisms is crucial for optimizing yields and purity in industrial applications.

Synthesis Reaction Example:

Mechanism of Action

The mechanism of action of 3-Acetoxy-2’,6’-difluorobenzophenone depends on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceutical research, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, although specific details would depend on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 3-acetoxy-2',6'-difluorobenzophenone and related benzophenone derivatives:

Physical and Chemical Properties

- Solubility: The acetoxy group in this compound likely improves solubility in polar organic solvents (e.g., DMSO, DMF) compared to non-acetylated derivatives like 4,4’-difluorobenzophenone .

- Thermal Stability: 4,4’-Difluorobenzophenone exhibits superior thermal stability due to its symmetrical structure, making it ideal for high-performance polymers like PEEK . In contrast, the acetoxy group in this compound may reduce thermal stability due to ester decomposition at elevated temperatures.

- Photostability: 2,5-Difluorobenzophenone demonstrates exceptional UV absorption, a property less pronounced in this compound due to differing fluorine substitution patterns .

Research and Market Trends

The fluorinated benzophenone market is driven by demand in high-value industries like pharmaceuticals and advanced materials.

Biological Activity

3-Acetoxy-2',6'-difluorobenzophenone (CAS No. 890100-18-2) is a synthetic compound that has garnered attention due to its potential biological activities. This compound is structurally characterized by an acetoxy group and two fluorine atoms on the benzophenone moiety, which may influence its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the acetylation of 2',6'-difluorobenzophenone using acetic anhydride in the presence of a catalyst such as pyridine. The general reaction can be summarized as follows:

This reaction is usually conducted under reflux conditions to ensure complete conversion of the starting material .

Biological Activity Research Findings

Research into the biological activity of this compound is still emerging. However, several studies have explored related compounds or derivatives that provide insights into potential activities.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 2',6'-Difluorobenzophenone | Antioxidant | |

| Acetylated derivatives | Enzyme inhibition | |

| Fluorinated benzophenones | Antimicrobial |

Case Studies

- Antioxidant Activity : A study examining the antioxidant properties of fluorinated benzophenones found that these compounds could scavenge free radicals effectively, suggesting potential protective effects against oxidative stress .

- Enzyme Inhibition : Research on acetylated derivatives indicated significant enzyme inhibition, which could have implications for drug development targeting specific metabolic pathways .

- Antimicrobial Properties : Some studies have reported that related compounds exhibit antimicrobial activity, indicating that this compound may also possess similar properties worth investigating further .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.